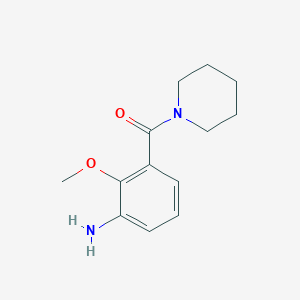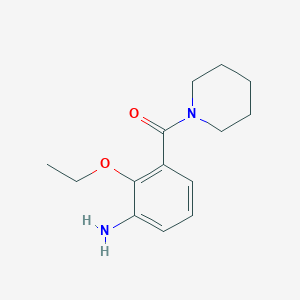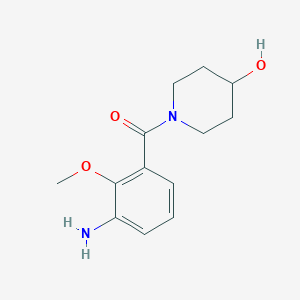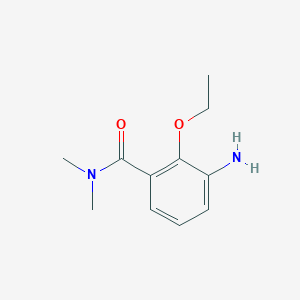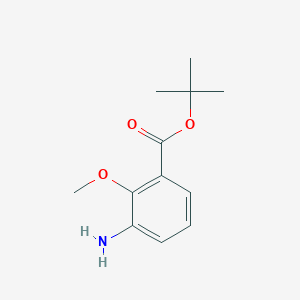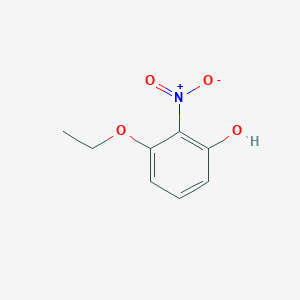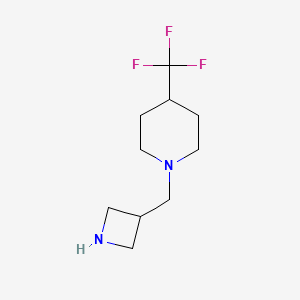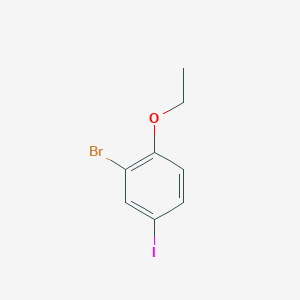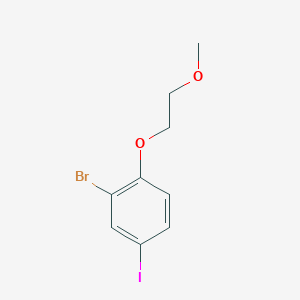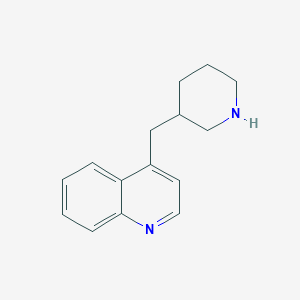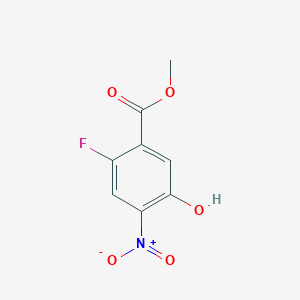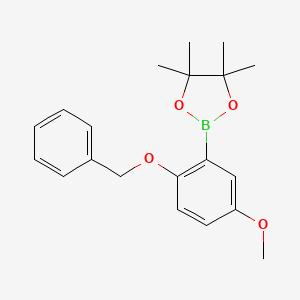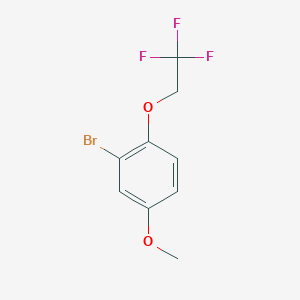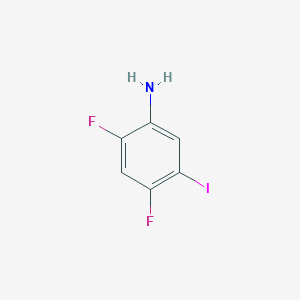![molecular formula C11H16O3 B7975605 2-[2-(2-Methoxyethoxy)phenyl]ethanol](/img/structure/B7975605.png)
2-[2-(2-Methoxyethoxy)phenyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-Methoxyethoxy)phenyl]ethanol is a chemical compound that belongs to the family of glycol ethers. It is a colorless, hygroscopic liquid that combines the properties of alcohols and ethers, making it a versatile solvent in various chemical applications . The compound has a molecular formula of C10H14O3 and a molecular weight of 182.22 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Methoxyethoxy)phenyl]ethanol typically involves the reaction of 2-(2-Methoxyethoxy)ethanol with phenylmagnesium bromide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors and advanced purification techniques. The process includes the initial synthesis, followed by distillation and crystallization to achieve the required purity levels. The use of automated systems ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Methoxyethoxy)phenyl]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various alcohols, aldehydes, carboxylic acids, and substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
2-[2-(2-Methoxyethoxy)phenyl]ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis and analytical chemistry.
Biology: Employed in the preparation of biological samples and as a component in various biological assays.
Medicine: Investigated for its potential therapeutic properties and used in the formulation of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[2-(2-Methoxyethoxy)phenyl]ethanol involves its interaction with various molecular targets and pathways. The compound can act as a solvent, facilitating the dissolution and interaction of other molecules. It may also participate in chemical reactions, forming intermediates that influence biological and chemical processes. The specific molecular targets and pathways depend on the context of its use, such as in biological assays or chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyethoxy)ethanol: A similar compound with a shorter ethoxy chain, used as a solvent and reagent.
2-Phenoxyethanol: Another glycol ether with a phenyl group, used as a preservative and solvent.
2-Methoxyethanol: A simpler glycol ether, commonly used in organic synthesis and as a solvent.
Uniqueness
2-[2-(2-Methoxyethoxy)phenyl]ethanol is unique due to its specific structure, which combines the properties of both glycol ethers and phenyl groups. This combination enhances its solubility and reactivity, making it a valuable compound in various applications. Its ability to undergo multiple types of chemical reactions and its versatility as a solvent further distinguish it from similar compounds.
Properties
IUPAC Name |
2-[2-(2-methoxyethoxy)phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-13-8-9-14-11-5-3-2-4-10(11)6-7-12/h2-5,12H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRQANBUSAZMSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC=C1CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
